4-Bromo-1-cyclopropyl-1H-1,2,3-triazole
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Overview
Description
4-Bromo-1-cyclopropyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a bromine atom at the fourth position and a cyclopropyl group at the first position of the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-cyclopropyl-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition. This reaction is often catalyzed by copper(I) salts to form the triazole ring. The bromine atom can be introduced through bromination of the triazole ring using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions followed by bromination. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-cyclopropyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Cycloaddition Reactions: The compound can participate in further cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Various substituted triazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the triazole ring.
Reduction Products: Reduced forms of the triazole ring.
Scientific Research Applications
4-Bromo-1-cyclopropyl-1H-1,2,3-triazole has found applications in several areas of scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Bromo-1-cyclopropyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropyl group and the triazole ring contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-5-cyclopropyl-1H-1,2,3-triazole
- 4-Bromo-1-cyclopropyl-5-isopropyl-1H-1,2,3-triazole
- 4-Bromo-1-(cyclopropyl-d5)-1H-1,2,3-triazole-5-d
Uniqueness
4-Bromo-1-cyclopropyl-1H-1,2,3-triazole is unique due to the specific positioning of the bromine atom and the cyclopropyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
1622843-73-5 |
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Molecular Formula |
C5H6BrN3 |
Molecular Weight |
188.03 g/mol |
IUPAC Name |
4-bromo-1-cyclopropyltriazole |
InChI |
InChI=1S/C5H6BrN3/c6-5-3-9(8-7-5)4-1-2-4/h3-4H,1-2H2 |
InChI Key |
SXOIDOPBRYHMQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C(N=N2)Br |
Origin of Product |
United States |
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